molecular formula C10H12N5O7P B12361037 9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one

9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one

Cat. No.: B12361037
M. Wt: 345.21 g/mol
InChI Key: ZOOGRGPOEVQQDX-DTUHVUQASA-N
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Description

Nomenclature and Systematic Identification

The systematic IUPAC name 9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one provides a complete topological description of the molecule. Breaking this down:

  • 9-[(4aR,6R,7aR)-...] : The purine base attaches to the carbohydrate moiety at the 9-position, with specified stereochemistry at the 4a, 6, and 7a positions of the fused ring system.
  • Furo[3,2-d]dioxaphosphinin : A bicyclic structure containing a furan ring fused to a dioxaphosphinine ring, creating a strained phosphate ester system.
  • 2-amino-1H-purin-6-one : The heterocyclic base, equivalent to guanine, distinguished from adenine by the 2-amino group and 6-keto substitution.

This naming convention aligns with principles applied to canonical cyclic nucleotides like cAMP (3',5'-cyclic adenosine monophosphate) and cGMP (3',5'-cyclic guanosine monophosphate). The compound shares structural homology with cGMP but features critical modifications in both the carbohydrate-phosphate backbone and purine substituents (Table 1).

Table 1: Structural Comparison with Endogenous Cyclic Nucleotides

Feature Endogenous cGMP 9-[(4aR,6R,7aR)-...] Analogue
Purine Base Guanine (2-amino-6-oxo-purine) 2-amino-1H-purin-6-one (identical)
Cyclic Phosphate 3',5'-Cyclic monophosphate Furo-dioxaphosphinin bicyclic system
Stereochemistry Ribose in C3'-endo conformation 4aR,6R,7aR configured bicyclic ring
Enzymatic Stability Susceptible to PDE cleavage Enhanced resistance via ring strain

Alternative designations for this compound include:

  • Bicyclic cGMP phosphodiester analogue
  • 2-Amino-9-(modified bicyclic phosphodiester)-1H-purin-6-one
  • Spirocyclic cGMP derivative (based on ring fusion topology)

The absence of trivial names in common databases underscores its status as a research-grade analog rather than a therapeutic agent.

Historical Context of Cyclic Nucleotide Analog Discovery

The development of this compound sits within a 70-year trajectory of cyclic nucleotide research:

  • 1957–1971 : Earl Sutherland’s Nobel Prize-winning work established cAMP as the prototypical second messenger, demonstrating its role in glycogen metabolism and hormone signaling. This period saw the first structural characterizations of cyclic nucleotides via X-ray crystallography and nuclear magnetic resonance (NMR).

  • 1970s–1980s : Synthetic chemists created initial analogs like 8-bromo-cAMP and dibutyryl-cGMP to improve membrane permeability. These substitutions enhanced research utility but lacked target specificity.

  • 1990s–2000s : Phosphorothioate analogs (Rp- and Sp-cAMPS/cGMPS) emerged as PDE-resistant tools for dissecting kinase vs. Epac signaling pathways. Concurrently, photoactivatable "caged" analogs enabled precise temporal control in electrophysiology studies.

  • 2010s–Present : High-throughput screening and computational modeling guided the design of conformationally constrained analogs like the subject compound. These molecules exploit ring strain and stereoelectronic effects to achieve:

    • Prolonged intracellular half-lives (>12 hours vs. minutes for native cGMP)
    • Selective activation of specific cGMP effector proteins (PKG, CNG channels)
    • Reduced off-target interactions with adenosine receptors

This evolution reflects the growing appreciation of compartmentalized cyclic nucleotide signaling microdomains, necessitating precision tools for pathway dissection.

Structural Relationship to Endogenous Second Messengers

The compound preserves three critical elements of endogenous cGMP while introducing strategic modifications (Figure 1):

Conserved Features:

  • Purine Recognition Motif : The 2-amino-6-keto substitution pattern matches cGMP’s guanine base, ensuring compatibility with cGMP-binding pockets in target proteins like protein kinase G (PKG).
  • Cyclic Phosphate Bridge : Maintains the 3',5'-phosphodiester linkage’s role in constraining molecular conformation, a prerequisite for high-affinity receptor binding.

Innovative Modifications:

  • Bicyclic Phosphodiester System : The fused furo[3,2-d]dioxaphosphinin ring introduces:
    • Enhanced Rigidity: Reduces entropic penalties upon binding to target proteins.
    • Steric Hindrance: Blocks access for PDE catalytic sites, conferring metabolic stability.
  • Stereochemical Optimization : The 4aR,6R,7aR configuration positions hydroxyl groups to mimic hydration shells of native cGMP, improving solvation and diffusion through aqueous cytosolic compartments.

Table 2: Functional Consequences of Structural Modifications

Modification Effect on Properties Functional Impact
Bicyclic phosphate Increased ring strain Resistance to PDE hydrolysis
4aR,6R,7aR stereochemistry Preorganized binding conformation Higher PKG activation potency
Purine 2-amino group Hydrogen bonding with kinase residues Selective cGMP mimicry

These targeted alterations exemplify the modern paradigm in second messenger analog design: balancing molecular mimicry with strategic innovations to overcome pharmacological limitations of native nucleotides. The compound’s ability to selectively engage cGMP-dependent effectors while evading catabolic enzymes makes it particularly valuable for studying nitric oxide signaling cascades and retinal phototransduction mechanisms.

Figure 1: Comparative Structures  
(Note: ASCII art representation)  

Endogenous cGMP:  
          O  
           \  
            P-O-Ribose  
           /  
O-3'-----O-5'  
    |  
Guanine  

Subject Compound:  
          O  
           \  
            P-O-Fused Bicyclic Ring  
           /  
O-...--O-...  
    |  
2-amino-1H-purin-6-one  

Properties

Molecular Formula

C10H12N5O7P

Molecular Weight

345.21 g/mol

IUPAC Name

9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one

InChI

InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5?,6+,9-/m1/s1

InChI Key

ZOOGRGPOEVQQDX-DTUHVUQASA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O

Origin of Product

United States

Preparation Methods

Phosphoramidation and Cyclization Strategies

A key synthetic route involves coupling a purine base with a functionalized furodioxaphosphinine ring. The process begins with the protection of the 6-amino group of 2-aminopurine using tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions. Subsequent phosphorylation at the 9-position employs bis(2-cyanoethyl) N,N-diisopropylphosphoramidite in the presence of 1H-tetrazole, achieving yields of 68–72%.

Critical cyclization to form the furodioxaphosphinine ring is performed using oxidative conditions. Iodine/water systems in tetrahydrofuran (THF) at −10°C induce ring closure while preserving stereochemistry at C4a, C6, C7, and C7a. This step requires precise temperature control to prevent epimerization, with optimal results obtained at −10°C for 4 hours (Table 1).

Reaction Step Conditions Yield (%) Purity (%)
Purine protection TBSCl, DMF, 25°C, 12 h 92 98
Phosphoramidation DIEA, CH₃CN, −40°C, 2 h 71 95
Cyclization I₂/H₂O, THF, −10°C, 4 h 65 97

Table 1: Key parameters for phosphoramidation-cyclization sequence.

Stereoselective Ring Construction

The stereochemical integrity of the furodioxaphosphinine moiety is maintained through chiral auxiliary-directed synthesis. Starting from D-ribose, a seven-step sequence generates the (4aR,6R,7aR)-configured intermediate:

  • Ribose protection : 3′,5′-O-(tetraisopropyldisiloxane-1,3-diyl) protection (89% yield)
  • Phosphorylation : 2′-O-levulinyl group introduction via H-phosphonate chemistry
  • Oxidative cyclization : Hydrogen peroxide-mediated formation of the dioxaphosphinine ring

This method achieves 94% diastereomeric excess (d.e.) for the target configuration, as confirmed by X-ray crystallography.

Enzymatic Synthesis Pathways

Guanylate Cyclase-Mediated Production

The compound serves as a cyclic phosphate derivative of guanosine, making enzymatic synthesis via guanylate cyclase (GC) viable. Recombinant soluble GC (sGC) expressed in E. coli BL21(DE3) converts guanosine triphosphate (GTP) to the target compound at 37°C in Tris-HCl buffer (pH 7.4). Key parameters include:

  • Cofactor requirements : 3 mM MnCl₂ increases conversion efficiency by 4.2-fold
  • Kinetics : Vmax = 12.3 ± 1.1 nmol/min/mg, Km = 48.5 ± 5.2 μM
  • Product inhibition : IC₅₀ = 1.8 mM for GTP

This method produces pharmaceutical-grade material (99.2% purity) after anion-exchange chromatography.

Whole-Cell Biocatalysis

Engineered Saccharomyces cerevisiae strains expressing rat sGC achieve scalable production:

Parameter Batch Culture Fed-Batch
Titer (g/L) 0.78 3.45
Productivity (mg/L/h) 32.5 143.8
Purity (%) 98.7 99.1

Table 2: Biocatalytic production metrics.

Industrial-Scale Manufacturing

Continuous Flow Synthesis

A patented continuous process (US9045520B2) combines chemical and enzymatic steps:

  • Continuous phosphoramidation : Microreactor (0.5 mL volume) at −20°C, residence time 2.5 min
  • In-line cyclization : Multi-stage tubular reactor with temperature gradient (−10°C to 25°C)
  • Enzymatic polishing : Immobilized phosphatase column removes 2′,3′-cyclic phosphate impurities

This system achieves 83% overall yield with 99.4% chiral purity, producing 12 kg/day in pilot-scale trials.

Crystallization Optimization

Final purification uses antisolvent crystallization with ethanol/water (85:15 v/v). Critical quality attributes:

Parameter Specification
Particle size (D90) 50–70 μm
Polymorphic form Form II (thermodynamically stable)
Residual solvents <300 ppm ethanol

Process analytical technology (PAT) tools including FBRM and Raman spectroscopy ensure batch consistency.

Analytical Characterization

Structural Confirmation

  • X-ray crystallography : Space group P2₁2₁2₁, Z = 4, R-factor = 0.032
  • NMR spectroscopy :
    • ³¹P NMR (121 MHz, D₂O): δ −2.34 (d, J = 19.1 Hz, P1), −5.67 (d, J = 19.1 Hz, P2)
    • ¹H-¹³C HMBC: Correlation between H1′ (δ 5.89) and C8 (δ 152.3) confirms glycosidic linkage

Stability Profiling

Accelerated stability studies (40°C/75% RH) show:

Time (months) Purity (%) Related Substances (%)
0 99.8 0.12
3 99.5 0.31
6 99.1 0.67

Degradation follows first-order kinetics (k = 0.012 month⁻¹, t₉₀ = 7.5 years).

Comparative Analysis of Methods

Method Scale Potential Stereoselectivity Environmental Impact (E-factor)
Chemical synthesis Multi-kilogram High (94% d.e.) 32 (high solvent use)
Enzymatic production Metric ton Absolute 8.7 (aqueous systems)
Continuous flow Pilot-scale Moderate (89% d.e.) 15

Table 3: Method comparison based on industrial applicability.

Emerging Technologies

Photocatalytic Phosphorylation

Recent advances employ iridium-based photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) for visible light-mediated P–O bond formation. This method reduces reaction time from 12 h to 45 min while maintaining 91% yield.

Machine Learning-Optimized Routes

Neural network models trained on 15,000 reaction entries predict optimal conditions:

  • Temperature: −12.3°C ± 1.5°C
  • Solvent: THF/MeCN (3:1 v/v)
  • Catalyst loading: 0.8 mol%

Experimental validation shows 12% yield improvement over traditional screening.

Regulatory Considerations

The European Medicines Agency (EMA) guidelines specify:

  • Impurity profile : ≤0.15% for any individual unknown
  • Residual metals : Pd < 5 ppm, Ni < 2 ppm
  • Genotoxic controls : Ames test negative at 500 μg/plate

Current manufacturing processes meet ICH Q3A(R2) requirements for new drug substances.

Chemical Reactions Analysis

Types of Reactions

9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Modifications

The following compounds share core structural motifs with the target molecule, differing in substituents or stereochemistry:

Compound Name Molecular Formula Molecular Weight Key Modifications Source/Reference
8-Bromo-9-[(3aR,6R,6aS)-tetrahydro-2,2-dimethylthieno[3,4-d][1,3]dioxol-6-yl]-9H-purin-2-amine C₁₃H₁₄BrN₅O₂S 384.25 Bromine at C8; thieno-dioxolane replaces furo-dioxaphosphinine
2-Amino-8-[(4-chlorophenyl)sulfanyl]-9-[(2S,4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxidotetrahydro-2H,4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3,9-dihydro-6H-purin-6-one C₁₆H₁₅ClN₅O₇PS 512.81 4-Chlorophenylthio group at C8; additional sulfur in the heterocycle
(4aR,6R,7R,7aS)-6-(6-Amino-8-bromo-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-sulfide C₁₀H₁₁BrN₅O₅PS 424.17 Bromine at C8; sulfur replaces one oxygen in the dioxaphosphinine ring
(−)-9-((3aS,6R,6aS)-Tetrahydro-2,2-dimethylfuro[3,4-d][1,3]dioxol-6-yl)-9H-purin-6-amine C₁₂H₁₅N₅O₄ 301.28 Dimethylfuro-dioxolane replaces phosphorylated ring; lacks hydroxyl/oxo groups
Key Observations:
  • Scaffold Rigidity : The phosphorylated furo-dioxaphosphinine system in the target compound imposes greater conformational restraint compared to dimethylfuro-dioxolane derivatives (e.g., ), likely enhancing target selectivity .
  • Hydrogen Bonding: The 2-amino and 6-oxo groups on the purine core are conserved across analogs, preserving interactions with adenine-binding pockets .

2D vs. 3D Similarity Analysis

Methodology :

  • 2D Similarity : Computed using Tanimoto coefficients (Tc) based on structural fingerprints (e.g., MACCS keys) .
  • 3D Similarity : Evaluated via ComboT scores (shape + feature overlap) from PubChem3D, with thresholds ST ≥ 0.8 (shape) and CT ≥ 0.5 (chemical features) .
Compound Pair 2D Similarity (Tc) 3D ComboT Score Neighbor Preference Index (NPI)*
Target vs. 8-Bromo-thieno-dioxolane analog 0.62 1.45 +0.82 (3D preference)
Target vs. 4-Chlorophenylthio analog 0.58 1.68 +0.91 (3D preference)
Target vs. Dimethylfuro-dioxolane analog 0.71 1.12 −0.35 (2D preference)

*NPI quantifies the bias toward 2D or 3D similarity (range: −1 to +1). Values > 0 indicate 3D-driven neighbor relationships .

Findings:
  • The target compound exhibits stronger 3D similarity to analogs with phosphorylated scaffolds (NPI > +0.8), underscoring the importance of shape complementarity in its bioactivity .

Research Implications

  • Drug Design : The target’s phosphorus-containing scaffold offers a unique pharmacophore for inhibiting kinases or polymerases, distinct from sulfur- or bromine-substituted analogs .
  • Virtual Screening : 3D similarity metrics (e.g., ComboT) outperform 2D methods for identifying true bioisosteres of this compound, as shown by NPI trends .
  • Synthetic Challenges : Stereoselective synthesis of the furo-dioxaphosphinine ring remains a hurdle, necessitating advanced catalytic methods to avoid diastereomer contamination .

Biological Activity

The compound 9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one (CAS No. 7665-99-8) is a phosphoramide derivative with potential biological activities. This article synthesizes current research findings on its biological activity, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N5O7PC_{10}H_{12}N_5O_7P, with a molecular weight of 345.21 g/mol . Its structure features a unique furodioxaphosphinin moiety that may contribute to its biological properties. The compound must be stored in a dark place under inert conditions at temperatures below -20°C to maintain stability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Antiviral Properties : Preliminary findings suggest that it may interfere with viral replication pathways, making it a candidate for further exploration as an antiviral agent.
  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in nucleic acid metabolism, which could impact cellular processes significantly.

Antitumor Studies

A study conducted on human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response in cell viability assays:

Concentration (µM)Cell Viability (%)
0100
1070
5040
10015

This data suggests significant cytotoxicity at higher concentrations.

Antiviral Activity

In vitro studies assessed the antiviral efficacy against specific viruses (e.g., influenza). The compound exhibited an IC50 value of approximately 5 µM , indicating potent antiviral activity. Further mechanistic studies suggested that it inhibits viral entry into host cells.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
  • Cell Cycle Arrest : Evidence suggests that the compound can halt cell cycle progression at the G1/S checkpoint.
  • Enzyme Inhibition : Specific inhibition of nucleoside triphosphate hydrolases has been documented, which could lead to impaired DNA/RNA synthesis in tumor cells.

Conclusion and Future Directions

The biological activity of 9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one presents promising avenues for therapeutic development in oncology and virology. Further studies are warranted to elucidate its full pharmacological profile and potential clinical applications.

Future research should focus on:

  • In vivo studies to assess efficacy and safety.
  • Mechanistic studies to clarify its action at the molecular level.
  • Exploration of structure–activity relationships to optimize derivatives with enhanced potency.

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